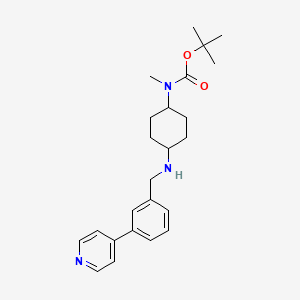

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate

Vue d'ensemble

Description

“tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” is a complex compound with the molecular formula C24H33N3O2 and a molecular weight of 395.54 . It is used for research purposes .

Synthesis Analysis

The synthesis of carbamates like “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” can be achieved through amination or rearrangement . Palladium-catalyzed cross-coupling reactions have been used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The molecular structure of “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” include a molecular weight of 395.54 . More specific properties such as boiling point, density, and refractive index are not available in the search results.Applications De Recherche Scientifique

Synthesis of Protected Amines

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate: is used in the synthesis of N-Boc-protected anilines . This is crucial in the field of medicinal chemistry where protecting groups are used to temporarily mask certain functional groups during chemical reactions to prevent unwanted side reactions.

Carbon Dioxide Capture and Utilization

The compound plays a role in the capture and chemical transformation of carbon dioxide (CO2). It can be used to synthesize carbamates through the reaction with CO2, especially in the presence of cesium carbonate and TBAI . This application is significant in the development of sustainable chemical processes.

Synthesis of Heterocycles

It is also involved in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . Heterocyclic compounds like pyrroles are important in pharmaceuticals and agrochemicals due to their biological activity.

Intermediate for Antibiotic Synthesis

An important intermediate in the synthesis of the antibiotic ceftolozane is derived from a similar compound . This showcases the compound’s role in the development of new antibacterial agents, which is critical in the fight against antibiotic-resistant bacteria.

Catalysis and Green Chemistry

The compound can be used in copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals to produce carbamates under mild conditions . This method is environmentally friendly and compatible with a wide range of amines, contributing to green chemistry initiatives.

Chemical Synthesis of Carbamates

Lastly, it is used in the chemical synthesis of carbamates via amination (carboxylation) or rearrangement processes . These methods are essential for producing a variety of carbamate derivatives used in pharmaceuticals and as pesticides.

Safety and Hazards

The safety data sheet for “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Mode of action

The compound contains a carbamate group, which is known to form reversible bonds with amino acids in proteins, potentially altering their function .

Biochemical pathways

The exact biochemical pathways this compound might affect are unknown without further study. Compounds with similar structures have been used in the synthesis of pyrroles , which are involved in various biological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown without experimental data. The presence of the carbamate group might influence its absorption and distribution due to its polarity .

Action environment

The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the carbamate group is known to be sensitive to pH changes .

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-24(2,3)29-23(28)27(4)22-10-8-21(9-11-22)26-17-18-6-5-7-20(16-18)19-12-14-25-15-13-19/h5-7,12-16,21-22,26H,8-11,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSOJAALCCJCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)